

A Technical Guide to 4-Fluorobenzaldehyde Oxime: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde oxime

Cat. No.: B7734213

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Abstract

This technical guide provides a comprehensive overview of **4-Fluorobenzaldehyde oxime** (C_7H_6FNO), a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document delineates the compound's fundamental physicochemical properties, including its molecular weight and formula, and offers a detailed, field-proven protocol for its synthesis and analytical characterization. Furthermore, it explores the compound's significance and applications as a versatile building block in organic synthesis and as a precursor in the development of novel therapeutic agents. The inclusion of a fluorine atom on the benzaldehyde scaffold significantly influences the molecule's electronic properties, metabolic stability, and reactivity, making it a compound of high interest in modern pharmaceutical research.^{[1][2][3]}

Core Physicochemical and Structural Data

4-Fluorobenzaldehyde oxime is an organic compound featuring a benzene ring substituted with a fluorine atom at the para-position and an oxime functional group.^[1] This structure is fundamental to its reactivity and utility in synthesis. The oxime group can exist as (E) and (Z) stereoisomers, which can influence its crystalline structure and reactivity.

The core quantitative data for **4-Fluorobenzaldehyde oxime** are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ FNO	[1][4][5][6]
Molecular Weight	139.13 g/mol	[1][4][5][6]
Monoisotopic Mass	139.043341977 Da	[4][7]
CAS Numbers	459-23-4, 588-95-4, 7304-35-0	[4][5][8][9]
Appearance	Colorless to pale yellow solid or liquid	[2]
Melting Point	82-85 °C	[8][9][10]
Boiling Point	194.9 °C (at 760 mmHg)	[8][9][11]
Density	~1.14 g/cm ³	[8][9]
IUPAC Name	(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine	[4]
Common Synonyms	p-Fluorobenzaldehyde oxime, 4-Fluorobenzaldoxime	[2][5][8]

Synthesis and Mechanistic Insights

The most prevalent and reliable synthesis of **4-Fluorobenzaldehyde oxime** involves the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine.[1] This reaction proceeds via a well-understood mechanism involving nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde Oxime

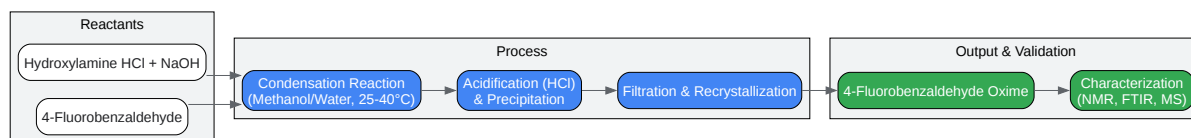
This protocol describes a standard laboratory procedure for the synthesis of **4-Fluorobenzaldehyde oxime**.

Materials:

- 4-Fluorobenzaldehyde (1.0 equivalent)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.2 equivalents)
- Sodium hydroxide (NaOH) (1.5 equivalents)
- Methanol or Ethanol
- Deionized Water
- Hydrochloric Acid (HCl), dilute solution
- Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv.) in a suitable volume of methanol or ethanol.
- **Reagent Addition:** In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium hydroxide (1.5 equiv.). The base is critical as it deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine (NH_2OH), a potent nucleophile required for the reaction.
- **Reaction:** Add the aqueous hydroxylamine/ NaOH solution to the stirred solution of 4-fluorobenzaldehyde. Allow the reaction to stir at a controlled temperature of 25–40°C for 2–4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
- **Precipitation:** Upon completion, carefully acidify the reaction mixture with dilute HCl .^[1] This step protonates the reaction medium and decreases the solubility of the oxime product, causing it to precipitate out of the solution.
- **Isolation & Purification:** Collect the resulting white solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity **4-Fluorobenzaldehyde oxime**.
- **Drying:** Dry the purified product under vacuum to remove all traces of solvent.



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Caption: Synthesis and validation workflow for **4-Fluorobenzaldehyde oxime**.

Analytical Characterization

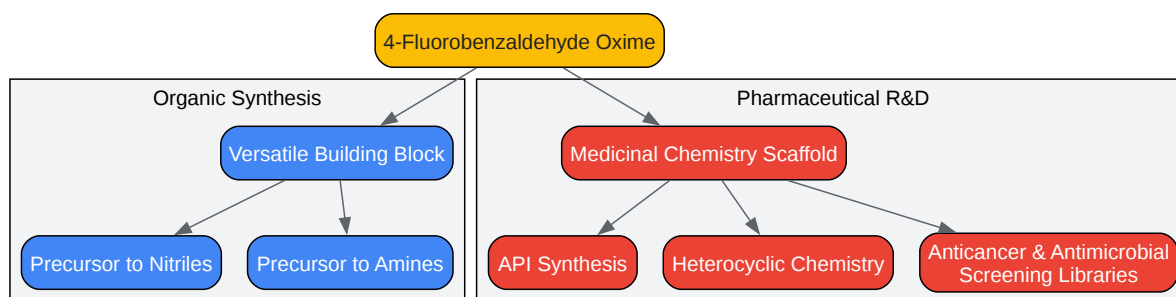
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. This self-validating system confirms the successful formation of the target molecule.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the spectrum is expected to show a characteristic singlet for the oxime proton (CH=N) around δ 8.12 ppm. [12] The aromatic protons attached to the fluorinated ring typically appear as a complex multiplet system between δ 7.00-7.60 ppm.[1][12]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the oxime carbon (C=N) and distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (J C-F). [1][12]
- FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands confirm the presence of the principal functional groups. A broad peak around 3200-3300 cm⁻¹ corresponds to the O-H stretch of the oxime, while a sharp peak around 1600 cm⁻¹ is indicative of the C=N double bond stretch.[1][12]

Applications in Research and Drug Development

4-Fluorobenzaldehyde oxime is not merely a laboratory curiosity; it is a valuable precursor with significant applications in both industrial and academic research.

- **Intermediate in Organic Synthesis:** The oxime functional group is highly versatile. It can be oxidized to form nitriles, reduced to yield primary amines, or participate in cycloaddition reactions, making it a key building block for a wide array of more complex organic molecules. [1][2]
- **Medicinal Chemistry and Drug Discovery:** Benzaldehyde oxime derivatives are recognized for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[3][13] The incorporation of a fluorine atom, as in **4-Fluorobenzaldehyde oxime**, is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles. [14] It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly within heterocyclic chemistry.[15] Its scaffold is actively investigated for creating novel kinase inhibitors and other therapeutic agents.[14]
- **Agrochemicals:** Similar to its role in pharmaceuticals, this compound is also used as a precursor in the synthesis of modern agrochemicals, contributing to the development of targeted and effective pesticides and herbicides.[8]



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Caption: Key application areas for **4-Fluorobenzaldehyde oxime**.

Safety and Handling

As with all laboratory chemicals, **4-Fluorobenzaldehyde oxime** should be handled with appropriate care.

- Hazards: The primary hazard identified is as an irritant.[5] Some sources use hazard codes Xn (Harmful) and Xi (Irritant).[8]
- Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[8][9]

Conclusion

4-Fluorobenzaldehyde oxime is a compound of significant scientific and commercial interest, underpinned by its well-defined molecular formula (C_7H_6FNO) and molecular weight (139.13 g/mol). Its synthesis is straightforward and reliable, and its structure can be unequivocally confirmed through standard analytical techniques. The true value of this molecule lies in its versatility as a chemical intermediate, providing a gateway to a vast array of complex organic structures. For professionals in drug discovery and development, its fluorinated scaffold offers strategic advantages, positioning it as a key component in the ongoing search for novel and more effective therapeutic agents.

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